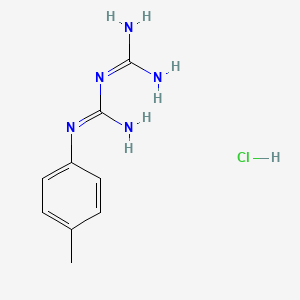
3-Oxo-3-(thiophène-3-yl)propanenitrile
Vue d'ensemble
Description
3-Oxo-3-(thiophen-3-yl)propanenitrile (OTP) is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. OTP is a highly reactive compound that can be used in various synthetic and analytical processes. It has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Intermédiaires Pharmaceutiques
Les dérivés du thiophène sont connus pour être utilisés dans la synthèse de divers composés pharmaceutiques. Par exemple, ils peuvent être transformés en précurseurs de médicaments comme la duloxétine, utilisée pour traiter la dépression et les troubles anxieux .
Agents Antimicrobiens
Certains dérivés du thiophène présentent des propriétés antimicrobiennes, ce qui en fait des candidats potentiels pour le développement de nouveaux antibiotiques ou agents antiseptiques .
Analgésique et Anti-inflammatoire
Les composés du thiophène ont été étudiés pour leurs effets analgésiques et anti-inflammatoires, ce qui pourrait conduire à de nouveaux traitements de la douleur et de l'inflammation .
Agents Antihypertenseurs
Les dérivés du thiophène ont été explorés pour leur activité antihypertensive, ce qui pourrait être bénéfique dans la gestion des conditions d'hypertension artérielle .
Activité Antitumorale
Des recherches ont montré que certains dérivés du thiophène peuvent présenter une activité antitumorale, suggérant leur utilisation en thérapie anticancéreuse .
Mécanisme D'action
Mode of Action
It is suggested that it might act as a dual inhibitor of serotonin and norepinephrine reuptake . This implies that the compound could interact with its targets, leading to changes in the concentration of these neurotransmitters in the synaptic cleft, thereby affecting neuronal signaling.
Biochemical Pathways
If it indeed acts as a dual inhibitor of serotonin and norepinephrine reuptake, it could potentially affect the serotonin and norepinephrine signaling pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
If it acts as a dual inhibitor of serotonin and norepinephrine reuptake, it could potentially lead to an increase in the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Oxo-3-(thiophen-3-yl)propanenitrile. For instance, storage conditions such as temperature and light exposure can affect its stability . Furthermore, the compound’s action could also be influenced by factors such as the physiological state of the organism, the presence of other drugs, and individual genetic variations.
Propriétés
IUPAC Name |
3-oxo-3-thiophen-3-ylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPZODDPZNLDAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372352 | |
| Record name | 3-oxo-3-(thiophen-3-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69879-30-7 | |
| Record name | 3-oxo-3-(thiophen-3-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














